

Bioavailability and pharmacokinetics of HSYA

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Compound of Interest		
Compound Name:	Hydroxysafflor yellow A	
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An in-depth technical guide on the bioavailability and pharmacokinetics of **Hydroxysafflor Yellow A** (HSYA).

Introduction

Hydroxysafflor yellow A (HSYA) is a water-soluble quinochalcone C-glycoside that stands as the primary bioactive compound extracted from the florets of the safflower plant, Carthamus tinctorius L.[1][2] It is recognized for a wide array of pharmacological activities, including neuroprotective, antioxidant, anti-inflammatory, and anticoagulant effects, making it a key component in the treatment of cardiovascular and cerebrovascular diseases.[3][4] Safflower yellow injection, a drug approved for treating conditions like angina pectoris and cerebral infarction, contains up to 90% HSYA.[1]

Despite its therapeutic potential, the clinical application of HSYA is significantly hampered by its poor oral bioavailability.[3][5] Classified as a Biopharmaceutics Classification System (BCS) Class III drug, HSYA exhibits high solubility but low intestinal permeability.[2][6] This characteristic, combined with its chemical instability under strong acidic and alkaline conditions found in the gastrointestinal tract, leads to minimal absorption when administered orally.[1] This guide provides a comprehensive overview of the bioavailability and pharmacokinetic profile of HSYA, details the experimental protocols used for its evaluation, and explores the signaling pathways it modulates.

Pharmacokinetics of HSYA

The pharmacokinetic profile of HSYA has been characterized in various preclinical and clinical studies. Following intravenous administration, HSYA exhibits linear pharmacokinetics in rats at



doses from 3 to 24 mg/kg and in dogs at doses from 6 to 24 mg/kg.[7][8]

Absorption

After oral administration in healthy human volunteers, HSYA is absorbed rapidly, reaching peak plasma concentration (Tmax) within approximately one hour.[1] However, the absolute oral bioavailability is exceedingly low, reported to be only 1.2% in rats, primarily due to its high hydrophilicity and poor permeability across the intestinal membrane.[1][9] Studies in rats indicate that the small intestine is the primary site of absorption.[1]

Distribution

HSYA demonstrates low binding to plasma proteins, with a binding rate of approximately 48.0% to 54.6% observed after 72 hours of equilibrium dialysis.[1][7][8] This low level of protein binding suggests that HSYA is less likely to have competitive binding interactions with other drugs.[3]

Metabolism and Excretion

HSYA is predominantly excreted from the body as an unchanged drug, primarily through the urine.[7][8] Following intravenous administration in rats, about 52.6% of the dose is recovered in urine, 8.4% in feces, and 1.4% in bile within 48 hours.[7][8] After oral administration, 48% of the prototype drug is excreted in urine and 2.9% in feces.[5] The elimination half-life (t1/2) in humans after a single oral dose ranges from 2.6 to 3.5 hours.[1]

Pharmacokinetic Parameters

The key pharmacokinetic parameters for HSYA from various studies are summarized in the table below.



Specie s	Admini stratio n Route	Dose	Cmax (mg/L)	Tmax (h)	t1/2 (h)	AUC (mg·h/ L)	Absolu te Bioava ilabilit y (F)	Refere nce
Human	Intraven ous	35 mg	2.02 ± 0.18	-	3.32	-	-	[3]
Human	Intraven ous	70 mg	7.47 ± 0.67	-	3.32	-	-	[3]
Human	Intraven ous	140 mg	14.48 ± 4.70	-	3.32	-	-	[3]
Human	Oral	Single Dose	-	~1.0	2.6 - 3.5	-	-	[1]
Rat	Oral Gavage	-	-	~0.17	-	-	1.2%	[1][5]

Table 1: Summary of HSYA Pharmacokinetic Parameters

Strategies to Enhance Oral Bioavailability

The primary challenge for the oral delivery of HSYA is its low bioavailability.[6] Numerous formulation strategies and drug delivery systems have been investigated to overcome this limitation by enhancing its permeability and protecting it from the harsh gastrointestinal environment.



Delivery System <i>l</i> Strategy	Mechanism / Description	Enhancement of Bioavailability	Reference
Self-Double- Emulsifying Drug Delivery System (SDEDDS)	A w/o/w double emulsion system that self-emulsifies in the GI tract, protecting HSYA and inhibiting P-gp expression.	Significantly improves oral absorption.	[6][10]
Chitosan Complex	Chitosan, a natural polymer, forms a complex with HSYA, effectively improving its oral absorption.	Relative bioavailability increased to 476%.	[5][11]
Natural Deep Eutectic Solvent (NADES)	A solvent of glucose and choline chloride decreases mucus viscosity and increases the absorption rate constant.	Relative oral bioavailability increased to 326.08%.	[2]
Solid Lipid Nanoparticles (SLNs)	HSYA is encapsulated in spherical nanoparticles (avg. diameter 174 nm), improving stability and absorption.	Increased oral bioavailability in rats by 3.97-fold.	[5]
Phospholipid Complex	Increases the lipophilicity of HSYA, which is then dissolved in an oil solution to form a lipid-based preparation.	Increased oral bioavailability in rats by approximately 37 times.	[5]



Hydrophobic Nanoparticles	HSYA is incorporated into hydrophobic nanoparticles, which can open the tight junctions between Caco-2 cells.	Significantly improved bioavailability in rats.	[12][13]
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Table 2: Strategies and Drug Delivery Systems to Enhance HSYA Oral Bioavailability

Experimental Protocols

The characterization of HSYA's pharmacokinetics relies on a series of standardized in vivo and in vitro experimental protocols.

In Vivo Pharmacokinetic Studies

These studies are essential for determining how a drug is absorbed, distributed, metabolized, and excreted in a living organism.

- Animal Models: Sprague-Dawley rats and Beagle dogs are commonly used models. [7][8]
- Administration and Dosing: For oral bioavailability studies, HSYA is typically administered via oral gavage. For comparison and to determine absolute bioavailability, an intravenous (IV) administration group (injection or infusion) is included. Doses in rats have ranged from 3 to 24 mg/kg (IV) and in dogs from 6 to 24 mg/kg (IV).[8]
- Sample Collection: Blood samples are collected serially from the tail vein or other appropriate sites at predetermined time points post-administration. For excretion studies, urine, feces, and bile (via bile duct cannulation) are collected over specified periods (e.g., 24 or 48 hours).[7][8]
- Sample Preparation: Plasma is separated from blood by centrifugation. Biological samples
 (plasma, urine, bile, homogenized feces) undergo an extraction process, often a protein
 precipitation or liquid-liquid extraction, to isolate HSYA from endogenous matrix components.
- Analysis: The concentration of HSYA in the prepared samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.[7][8]

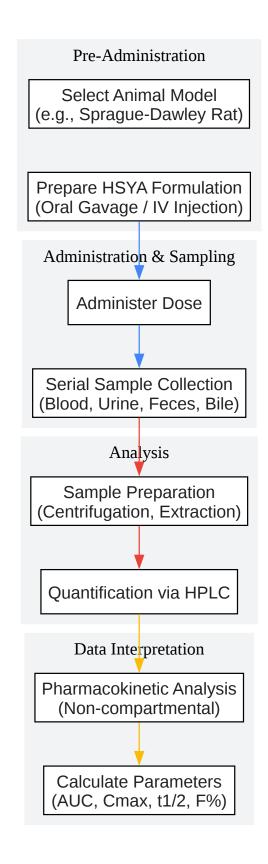






• Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).





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Caption: Typical workflow for an in vivo pharmacokinetic study of HSYA.



Analytical Methodology: HPLC

High-Performance Liquid Chromatography (HPLC) is the standard technique for the quantification of HSYA in biological matrices.

- Instrumentation: An HPLC system equipped with a UV-Vis or a mass spectrometry (MS) detector.
- Chromatographic Conditions: A C18 reverse-phase column is typically used. The mobile phase often consists of a gradient mixture of an acidic aqueous solution (e.g., water with phosphoric acid or formic acid) and an organic solvent (e.g., acetonitrile or methanol).
- Validation: The HPLC method must be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and stability.[7][8]

In Vitro Permeability Assays

In vitro models are used to investigate the mechanisms underlying HSYA's poor absorption.

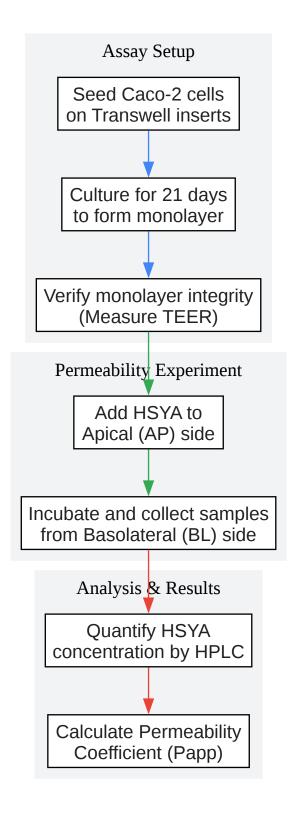
Caco-2 Cell Monolayer Model: This is the most widely used in vitro model to predict intestinal
drug absorption. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a
monolayer of polarized enterocytes, forming tight junctions and expressing transporter
proteins like P-glycoprotein (P-gp).

Protocol:

- Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and monolayer formation.
- Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
- Permeability Study: HSYA solution (with or without absorption enhancers) is added to the apical (AP) side (representing the intestinal lumen), and samples are taken from the basolateral (BL) side (representing the blood) over time. To study efflux, HSYA is added to the BL side, and samples are taken from the AP side.



 Analysis: The concentration of HSYA in the receiver compartment is measured by HPLC to determine the apparent permeability coefficient (Papp). The involvement of efflux transporters like P-gp can be assessed by co-administration of known inhibitors.[6]





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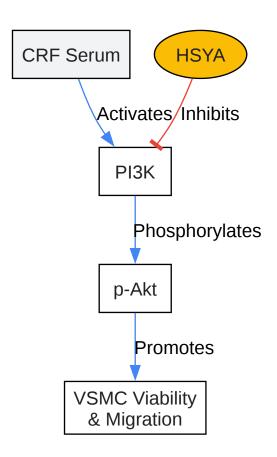
Caption: Workflow for an in vitro Caco-2 cell permeability assay.

HSYA and Cellular Signaling Pathways

HSYA exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and migration. HSYA has been shown to inhibit the viability and migration of vascular smooth muscle cells (VSMCs) by inactivating the PI3K/Akt signaling pathway.[4] This effect is beneficial in preventing neointimal hyperplasia. HSYA treatment leads to decreased phosphorylation of Akt and restores the production of nitric oxide (NO), a molecule that inhibits VSMC proliferation.[4]



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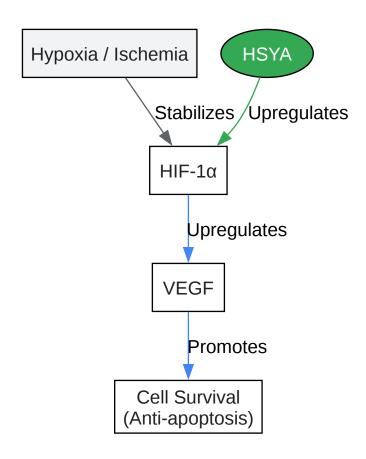


Caption: HSYA inhibits VSMC proliferation via the PI3K/Akt pathway.

HIF-1α Mediated Pathways

Hypoxia-inducible factor-1 alpha (HIF-1 α) is a transcription factor that plays a crucial role in the cellular response to low oxygen conditions (hypoxia). HSYA has been found to interact with HIF-1 α -mediated pathways to exert protective effects in ischemic conditions.

HIF-1α/VEGF Pathway: In mesenchymal stem cells (MSCs) subjected to hypoxia and serum deprivation, HSYA provides protection against apoptosis by activating the HIF-1α/VEGF (Vascular Endothelial Growth Factor) signaling pathway.[14] HSYA treatment increases the expression of both HIF-1α and its downstream target VEGF, which promotes cell survival. [14]



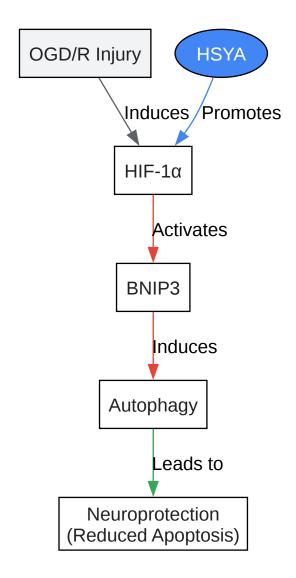
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Caption: HSYA promotes cell survival via the HIF-1a/VEGF pathway.

• HIF-1α/BNIP3 Pathway and Autophagy: In a model of oxygen-glucose deprivation and reperfusion (OGD/R), HSYA exerts neuroprotective effects by activating autophagy through



the HIF-1α/BNIP3 signaling pathway.[15] HSYA intervention promotes the expression of HIF-1α and BNIP3 (Bcl-2/adenovirus E1B 19-kDa-interacting protein 3), a key regulator of mitophagy, leading to an increase in autophagy and a reduction in apoptosis.[15]



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Caption: HSYA's neuroprotective effect via HIF-1α/BNIP3-mediated autophagy.

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